Angiotensin II

Übersicht

Beschreibung

Angiotensin II (Ang II) is a peptide hormone that plays a central role in the regulation of blood pressure and fluid balance . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, which increases the blood pressure . It is used to increase blood pressure in adults with septic shock or other kinds of shock .

Synthesis Analysis

The renin-angiotensin system (RAS) plays a significant role in the synthesis of this compound. The multifaceted nature of RAS makes it versatile due to its involvement in the pathogenesis of cardiovascular disease . Angiotensin I receptor (AT 1 R) is known to mediate the majority of Ang II-regulated functions in the system .

Molecular Structure Analysis

This compound is a peptide hormone of the RAAS system. It is a synthetic vasoconstrictor peptide that is identical to human hormone this compound . The human AT1 receptor contains 359 amino acids and has a molecular mass of 41 kDa .

Chemical Reactions Analysis

This compound is known to have various potential effects. It is a vasoconstrictor used to increase blood pressure in adults with septic or other distributive shock . It is a naturally occurring hormone secreted as part of the renin-angiotensin system that results in powerful systemic vasoconstriction .

Physical and Chemical Properties Analysis

This compound is an active octapeptide hormone in the renin-angiotensin aldosterone system (RAAS). It plays a central role as a major regulator of blood pressure, electrolyte balance, and endocrine function related to cardiovascular disease .

Wissenschaftliche Forschungsanwendungen

- Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck direkt beeinflusst, indem es die Blutgefäße verengt. Es bindet an Angiotensin-Typ-1-Rezeptoren (AT1R) an glatten Gefäßmuskelzellen, was zu einer erhöhten Gefäßspannung und einem erhöhten Blutdruck führt .

- This compound trägt zu Herzumbau, Hypertrophie und Fibrose bei. Es aktiviert Signalwege, die eine Herzfunktionsstörung und Herzinsuffizienz fördern .

- This compound ist an Entzündungen und der Aktivierung des Immunsystems beteiligt. Es kann Gewebeschäden während entzündlicher Prozesse verschlimmern .

- This compound beeinflusst Endothelzellen und beeinflusst so den Gefäßtonus, die Permeabilität und die Freisetzung von Stickstoffmonoxid. Dysregulation kann zu einer Endothelfunktionsstörung und Atherosklerose führen .

- This compound spielt eine Rolle bei der Nierenfunktion, einschließlich Natrium- und Wasserhaushalt. Dysregulation trägt zu diabetischer Nephropathie und Nierenschäden bei .

- This compound fördert Zellwachstum, Proliferation und Hypertrophie. Es beeinflusst die Proteinsynthese und die Zellgröße .

Hypertonie und Blutdruckregulation

Herzfunktion und Herzinsuffizienz

Entzündung und Immunantwort

Gefäßgesundheit und Endothelfunktion

Nierenfunktion und diabetische Nephropathie

Zellwachstum und Proliferation

Zusammenfassend lässt sich sagen, dass die vielfältigen Wirkungen von this compound über die kardiovaskuläre Gesundheit hinausreichen und Entzündungen, Immunantworten und das Gewebewachstum beeinflussen. Das Verständnis seiner Signalwege ist entscheidend für die Entwicklung gezielter Therapien in verschiedenen medizinischen Bereichen. 🌟

Wirkmechanismus

Target of Action

Angiotensin II (Ang II) is a peptide hormone that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). Its primary targets are the This compound receptor type 1 (AT-1) found on vascular smooth muscle cells . These receptors are involved in maintaining blood pressure and fluid homeostasis .

Mode of Action

Ang II interacts with its AT-1 receptors, leading to a series of effects. It acts as a vasoconstrictor , causing the smooth muscle cells in the walls of blood vessels to contract, resulting in the narrowing of blood vessels and an increase in blood pressure . This interaction also stimulates the release of aldosterone from the adrenal glands, which triggers the kidneys to retain sodium and lose potassium .

Biochemical Pathways

Ang II is part of the complex RAAS, which is involved in the regulation of blood pressure and fluid balance. It is derived from angiotensinogen, a precursor protein synthesized in the liver . The enzyme renin, released by the kidneys when blood pressure falls, splits angiotensinogen to produce angiotensin I. This is then converted into Ang II by the angiotensin-converting enzyme (ACE) in the lungs and kidneys . There’s also a non-renin dependent mechanism for the production of Ang II involving the substrate angiotensin-(1-12) and the enzyme chymase .

Pharmacokinetics

Ang II is used clinically to raise blood pressure in septic or other forms of shock . It is administered intravenously, and its effects are seen within minutes. The drug is now FDA-approved as a second-line vasopressor for the treatment of catecholamine-refractory vasodilatory shock .

Result of Action

The primary result of Ang II action is an increase in blood pressure. This is achieved through vasoconstriction (narrowing of blood vessels) and the stimulation of aldosterone release, which leads to sodium retention and potassium loss . These actions result in an increase in blood volume and pressure. Additionally, Ang II stimulates the sensation of thirst, leading to an increase in fluid consumption .

Action Environment

The action of Ang II can be influenced by various environmental factors. For instance, the sensitivity to Ang II is higher in efferent than afferent arterioles, suggesting a difference in the interaction between Ang II and endothelium-derived relaxing factor/nitric oxide . Moreover, the presence of ACE2 in human veins, healthy and atherosclerotic arteries, expressed in endothelial cells, smooth muscle cells, and macrophages, can influence the action of Ang II .

Safety and Hazards

Zukünftige Richtungen

Angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . It is now also approved by the European Medicines Agency (EMA) for the same indication . In late 2020, it was used to support the circulation among hypotensive patients affected by coronavirus disease 2019 (COVID-19) .

Biochemische Analyse

Biochemical Properties

Angiotensin II interacts with various enzymes and proteins. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . This compound is a vasoconstrictor, while its precursor is inactive . It plays a crucial role in regulating cardiovascular hemodynamics and cardiovascular structure .

Cellular Effects

This compound has a complex series of effects on the body, the primary results are higher blood volume, increased blood pressure, and increased sodium (salt) levels . This compound binds to several receptors throughout the body, affecting many different systems and functions . It induces oxidative stress, cell growth, induction of cell migration and differentiation, remodeling of the extracellular matrix, regulation of pro-inflammatory genes, and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It increases blood pressure by stimulating the Gq protein in vascular smooth muscle cells, which in turn activates an IP3-dependent mechanism leading to a rise in intracellular calcium levels and ultimately causing contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, exposure to increasing altitude was associated with significant progressive increases in conventional and 24 h blood pressure, persisting throughout the exposure to 5400 m . The antihypertensive effect of an this compound receptor blockade will likely be lost at very high altitudes .

Dosage Effects in Animal Models

This compound receptor antagonists are administered primarily to treat hypertension and proteinuria in cats and dogs . While angiotensin-converting enzyme (ACE) inhibitors and ARBs both affect the renin-angiotensin system, they have different mechanisms of action .

Metabolic Pathways

This compound is a part of the renin-angiotensin-aldosterone system (RAAS), a hormone system within the body that is essential for the regulation of blood pressure and fluid balance . The system is mainly comprised of the three hormones renin, this compound, and aldosterone .

Transport and Distribution

This compound is distributed throughout the body, affecting many different systems and functions . It is transported and distributed within cells and tissues, including liver, adrenals, brain, lung, kidney, heart, and vasculature .

Subcellular Localization

Angiotensin-converting enzyme 2 (ACE2) is found on the apical surface of epithelial cells, differently from ACE, which is located between the apical and basolateral membranes in polarized cells . ACE2 plays its pivotal role in regulating blood pressure and consequently hypertension .

Eigenschaften

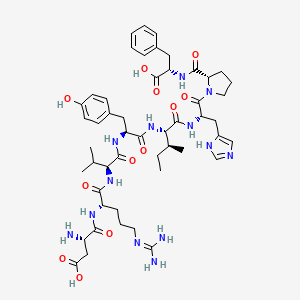

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

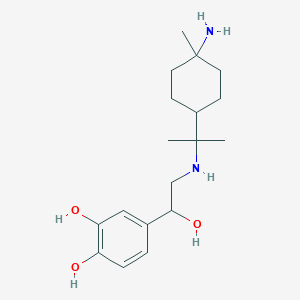

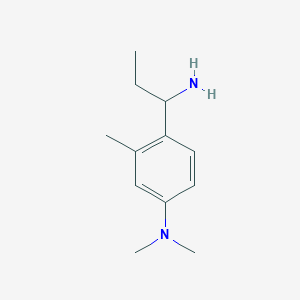

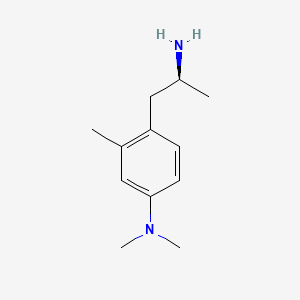

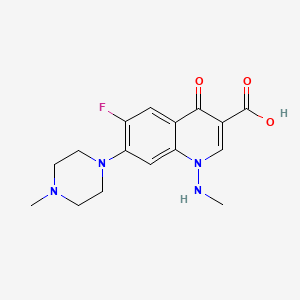

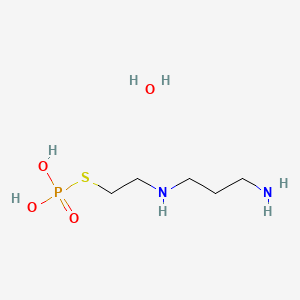

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)